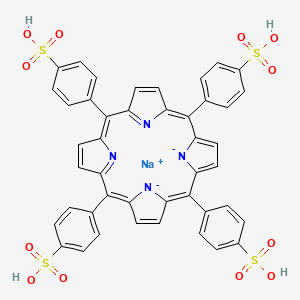
N-Ethyl-N-methylaniline
Descripción general
Descripción
N-Ethyl-N-methylaniline is an organic compound with the empirical formula C9H13N . It is a derivative of aniline and has a molecular weight of 135.21 .
Synthesis Analysis
N-Ethyl-N-methylaniline can be synthesized through various methods. One reported method is the platinum-catalyzed hydroamination of ethylene with aniline . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of N-Ethyl-N-methylaniline consists of a phenyl group attached to a nitrogen atom, which is further connected to an ethyl and a methyl group . The molecular weight of N-Ethyl-N-methylaniline is 135.21 .Chemical Reactions Analysis
N-Ethyl-N-methylaniline undergoes various chemical reactions. For instance, it can undergo a five-component reaction with formaldehyde and acetylacetone to form tricyclic derivatives . It can also be methylated with methanol in the presence of cyclometalated ruthenium complexes .Physical And Chemical Properties Analysis
N-Ethyl-N-methylaniline has a refractive index of 1.547 . It has a boiling point of 203-205°C and a density of 0.947 g/mL at 25°C .Aplicaciones Científicas De Investigación
Catalyst in Methylation of Anilines
N-Ethyl-N-methylaniline can be used in the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes. The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). This hydrogen autotransfer procedure is an important chemical transformation in organic synthesis .
Intermediate for Dyes
N-Ethyl-N-methylaniline can be used as an intermediate in the manufacturing of dyes. The specific properties of N-Ethyl-N-methylaniline make it suitable for creating a variety of colorants .
Intermediate for Agrochemicals
N-Ethyl-N-methylaniline is also used as an intermediate in the production of agrochemicals. These chemicals are used in agriculture to enhance crop production and protect crops from pests .
Intermediate for Other Organic Products
Apart from dyes and agrochemicals, N-Ethyl-N-methylaniline is also used in the manufacturing of other organic products. The specific products depend on the reactions that N-Ethyl-N-methylaniline undergoes .
Use in Pharmaceuticals
Understanding the structure and properties of N-Ethyl-N-Methylaniline is crucial for various applications in the pharmaceutical industry. It can be used in the synthesis of bio-active compounds .
Use in Rubber Chemicals
N-Ethyl-N-methylaniline can also be used in the rubber industry. It can be used in the production of rubber chemicals which are used to enhance the properties of rubber .
Mecanismo De Acción
Target of Action
N-Ethyl-N-methylaniline is a derivative of aniline It’s known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Aniline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . This can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Aniline derivatives can influence a variety of biochemical pathways depending on their specific targets . These effects can have downstream impacts on various cellular processes.
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 203-205°c and density of 0947 g/mL at 25°C, may influence its bioavailability .
Result of Action
It’s known that aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Ethyl-N-methylaniline. For instance, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHQUIPUBYPZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060628 | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-methylaniline | |
CAS RN |
613-97-8 | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL-N-METHYLANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PKC9G2DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of N-Ethyl-N-methylaniline in rabbit liver microsomes?
A1: In rabbit liver microsomes, N-Ethyl-N-methylaniline is primarily metabolized through N-oxidation and N-demethylation. N-deethylation and di-dealkylation occur to a lesser extent. [] Research indicates that N-oxidation and N-dealkylation are distinct metabolic routes, with N-dealkylation, but not N-oxidation, being enhanced by the presence of NADH. []
Q2: Which enzyme systems are involved in the metabolism of N-Ethyl-N-methylaniline?
A2: Evidence suggests that N-Ethyl-N-methylaniline's alpha-C-oxidation is mediated by a cytochrome P-450-dependent pathway. In contrast, N-oxidation appears to be primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system. [, ]
Q3: Is there species variability in the N-oxygenation of N-Ethyl-N-methylaniline?
A3: Yes, significant species differences exist in the stereoselectivity of N-oxygenation. Studies show that while all tested species exhibited preferential N-oxygenation of the (-)-S-enantiomer, the degree of selectivity varied. []
Q4: Can N-Ethyl-N-methylaniline act as an inducer or inhibitor of drug-metabolizing enzymes?
A4: While not directly addressed in the provided research, the involvement of cytochrome P450 and FMO in N-Ethyl-N-methylaniline metabolism raises the possibility of interactions with other compounds metabolized by these enzymes. Further research is needed to explore this potential.
Q5: What is the molecular formula and weight of N-Ethyl-N-methylaniline?
A5: N-Ethyl-N-methylaniline has the molecular formula C9H13N and a molecular weight of 135.21 g/mol.
Q6: What analytical techniques are used to identify and quantify N-Ethyl-N-methylaniline and its metabolites?
A6: Gas-liquid chromatography (GLC) is a primary method for the determination of N-Ethyl-N-methylaniline and its metabolites. [] Mass spectrometry, including electron impact and chemical ionization techniques, is valuable for identifying N-oxidation products. []
Q7: How do substituents on the aromatic ring influence the metabolism of N-Ethyl-N-methylaniline?
A7: Studies on 4-substituted N-Ethyl-N-methylaniline derivatives show that the pKa of the compound, but not the log P value, appears to influence the apparent Km for both alpha-C- and N-oxidation. []
Q8: What insights do computational chemistry studies offer on the conformation of N-Ethyl-N-methylaniline and its derivatives?
A8: Combined molecular mechanics and ab initio calculations of 13C and 15N NMR chemical shifts have provided insights into the conformational preferences of N-Ethyl-N-methylaniline and its derivatives. Notably, N-Ethyl-N-methylaniline exhibits conformational mobility with two rapidly interconverting conformers. []
Q9: How does the structure of N-Ethyl-N-methylaniline relate to its reactivity in nitrosative dealkylation reactions?
A9: Studies using N-Ethyl-N-methylaniline as a model substrate reveal that the regioselectivity of nitrosative dealkylation is influenced by the acidity of the reaction mixture. Mechanistic investigations suggest an electron transfer-proton transfer mechanism is involved in these reactions. []
Q10: What information is available regarding the stability and formulation of N-Ethyl-N-methylaniline?
A10: While specific stability data on N-Ethyl-N-methylaniline is limited in the provided research, its use in a study on the thermal degradation of model epoxy resin compounds suggests potential for thermal instability. [] Formulation strategies to improve stability and other properties would require further investigation.
Q11: What safety precautions should be taken when handling N-Ethyl-N-methylaniline?
A11: While the provided research focuses on metabolic pathways and chemical properties, it's crucial to handle all chemicals with appropriate safety measures. Consult the safety data sheet (SDS) for specific handling and storage instructions.
Q12: Is there information available on the environmental impact and degradation of N-Ethyl-N-methylaniline?
A12: The research papers provided do not offer insights into the environmental impact of N-Ethyl-N-methylaniline. Assessing its potential for biodegradation and ecotoxicological effects would be crucial for a comprehensive environmental evaluation.
Q13: What are potential future research directions for N-Ethyl-N-methylaniline?
A13: Future research could explore:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)
![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)
![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)




